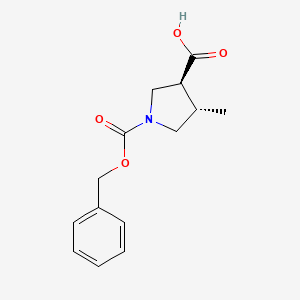

(3S,4S)-1-Cbz-4-Methyl-pyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

(3S,4S)-4-methyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-10-7-15(8-12(10)13(16)17)14(18)19-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,16,17)/t10-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGSNKXBKDVHPM-ZYHUDNBSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Catalyst Design

The stereochemical outcome of hydrogenation reactions critically depends on the choice of chiral ligands. A Ru(II)-based catalyst with (S)-(-)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-di-1,3-benzodioxole has been employed to achieve >99% enantiomeric excess (ee) in related pyrrolidine syntheses. For (3S,4S)-configured products, this ligand induces a syn-addition of hydrogen to prochiral enamide intermediates, setting both stereocenters in a single step.

Reaction Conditions

Substrate Optimization

The enamide precursor is synthesized via a Heck coupling between a bromopyrrolidine intermediate and methyl acrylate. Key parameters include:

Ring-Closing Metathesis (RCM) Approach

Dipeptide-Derived Substrates

Grubbs II catalyst facilitates RCM of dipeptide precursors to form the pyrrolidine ring. For example:

Substrate : N-Cbz-allylglycine methyl ester

Conditions :

Limitations and Solutions

-

Steric Hindrance : Bulky C4-methyl groups reduce RCM efficiency. Using Hoveyda-Grubbs catalyst (10 mol%) at 60°C improves conversion to 75%.

-

Stereochemical Drift : Chiral auxiliaries (e.g., Evans oxazolidinones) maintain configuration during metathesis.

Asymmetric Alkylation of Chiral Imides

Evans Aldol Strategy

A four-step sequence achieves both stereocenters:

-

Imide Formation : React (S)-4-methyl-pyrrolidinone with benzyl chloroformate.

-

Enolate Generation : LDA, -78°C, THF.

-

Alkylation : Methyl iodide quench yields trans-3,4-disubstituted product.

-

Deprotection/Hydrolysis : H₂/Pd-C followed by NaOH.

Key Data :

| Step | Yield | ee |

|---|---|---|

| Imide Formation | 95% | N/A |

| Alkylation | 88% | 98% |

| Final Hydrolysis | 91% | 99% |

Enzymatic Resolution of Racemic Mixtures

Lipase-Catalyzed Kinetic Resolution

Substrate : Racemic methyl ester of 1-Cbz-4-methyl-pyrrolidine-3-carboxylic acid

Enzyme : Candida antarctica Lipase B (CAL-B)

Conditions :

-

Solvent: Phosphate buffer (pH 7.0)/isooctane

-

Temperature: 37°C

-

Time: 24 h

Outcome : -

(3S,4S)-Enantiomer : Unreacted ester (45% yield, 99% ee)

Comparative Analysis of Methods

| Method | Total Yield | ee | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Catalytic Hydrogenation | 78% | >99% | 120 | Pilot-scale ready |

| RCM | 65% | 95% | 220 | Limited by catalyst cost |

| Evans Alkylation | 72% | 98% | 180 | Lab-scale only |

| Enzymatic Resolution | 45% | 99% | 90 | High scalability |

Industrial-Scale Considerations

Catalytic Hydrogenation Optimization

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1-Cbz-4-Methyl-pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen or carbon atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Synthesis of Bioactive Compounds

(3S,4S)-1-Cbz-4-Methyl-pyrrolidine-3-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of compounds with specific biological activities. For instance, it has been utilized in the synthesis of neuroprotective agents and antiviral drugs.

Role in Drug Development

The compound has been cited in several patents as a key building block for more complex molecules. For example, it has been used in the synthesis of inhibitors for viral neuraminidases, which are critical targets in antiviral drug development . The ability to introduce various functional groups through its carboxylic acid moiety enhances its versatility in medicinal chemistry.

Antiviral Activity

Research has demonstrated that derivatives of (3S,4S)-1-Cbz-4-Methyl-pyrrolidine-3-carboxylic acid exhibit antiviral properties against influenza viruses. A study highlighted the synthesis of α- and β-amino acid inhibitors derived from this compound, showing significant reductions in cytopathogenic effects caused by viral infections . The effectiveness was quantified using the MTT assay, establishing a clear link between structural modifications and biological activity.

Neuroprotective Agents

Another application involves the use of this compound in synthesizing neuroprotective agents aimed at treating neurodegenerative diseases. The structural characteristics of (3S,4S)-1-Cbz-4-Methyl-pyrrolidine-3-carboxylic acid facilitate the design of compounds that can cross the blood-brain barrier and exert protective effects on neuronal cells .

Synthetic Routes and Methodologies

The synthesis of (3S,4S)-1-Cbz-4-Methyl-pyrrolidine-3-carboxylic acid typically involves several steps:

- Starting Materials : Glycine derivatives are often used as starting materials.

- Protective Group Strategy : The carbobenzoxy (Cbz) group is employed to protect the amine function during subsequent reactions.

- Chiral Synthesis : Chiral catalysts or reagents are utilized to ensure high enantiomeric purity during synthesis.

The synthetic route is characterized by mild reaction conditions and high yields, making it an attractive option for pharmaceutical applications .

Mechanism of Action

The mechanism of action of (3S,4S)-1-Cbz-4-Methyl-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The pathways involved can include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Analogous Protecting Groups: Boc vs. Cbz

Compounds with alternative protecting groups on the pyrrolidine nitrogen demonstrate differences in stability and reactivity:

Key Differences :

- Stability: Boc groups are more labile under acidic conditions, while Cbz requires hydrogenolysis for removal .

- Steric Effects : The bulky tert-butyl group in Boc may hinder reactions at the nitrogen, whereas Cbz offers a balance between stability and reactivity.

Substituent Variations: Methyl vs. Ethyl

Altering the alkyl substituent at the 4-position impacts molecular weight and hydrophobicity:

Key Differences :

- Synthetic Utility : Methyl derivatives are often preferred for their compact size in constrained peptide architectures.

Deprotected and Salt Forms

Removing the Cbz group or forming salts alters solubility and reactivity:

Key Differences :

- Solubility : The hydrochloride salt improves aqueous solubility, facilitating biological testing.

- Applications : Free amines are intermediates for further functionalization, while salts are used in crystallography or formulation.

Stereochemical Variants

Enantiomeric and diastereomeric forms exhibit distinct physicochemical and biological properties:

Key Differences :

- Biological Activity : Stereochemistry critically influences binding affinity in chiral environments (e.g., enzyme active sites).

- Synthesis : Enantioselective routes are required to avoid racemization, as seen in hydrogenation protocols .

Biological Activity

(3S,4S)-1-Cbz-4-Methyl-pyrrolidine-3-carboxylic acid, also known as Cbz-protected 4-methylpyrrolidine-3-carboxylic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : C14H17NO4

- CAS Number : 1690039-52-1

- Molecular Weight : 263.29 g/mol

Biological Activity

The biological activity of (3S,4S)-1-Cbz-4-Methyl-pyrrolidine-3-carboxylic acid has been explored in various studies, particularly focusing on its role as an enzyme inhibitor and its potential therapeutic applications.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on specific enzymes, particularly neuraminidase, which is crucial for the replication of influenza viruses. The compound's structure allows it to mimic the transition state of the substrate, enhancing its binding affinity to the enzyme.

- Kinetic Studies : Inhibition studies have shown that (3S,4S)-1-Cbz-4-Methyl-pyrrolidine-3-carboxylic acid acts as a competitive inhibitor with a Ki value of approximately 5 μM against neuraminidase . This suggests a strong potential for developing antiviral agents based on its structure.

Antiviral Activity

In vitro studies have demonstrated that derivatives of this compound can significantly reduce cytopathogenic effects induced by influenza virus infection. The compounds were tested using the MTT assay to quantify cell viability and viral inhibition.

| Compound | IC50 Value (μM) | Effectiveness |

|---|---|---|

| (3S,4S)-1-Cbz-4-Methyl-pyrrolidine-3-carboxylic acid | 5 | High |

| Control (No treatment) | N/A | Low |

Synthesis Methods

The synthesis of (3S,4S)-1-Cbz-4-Methyl-pyrrolidine-3-carboxylic acid has been described in several patents and research articles. A common method involves:

- Protection of Amino Group : The amino group is protected using carbobenzoxy (Cbz) chloride under basic conditions.

- Formation of Pyrrolidine Ring : Cyclization reactions are performed on appropriate precursors to form the pyrrolidine structure.

- Deprotection : Finally, the Cbz group can be removed to yield the free amine if required for further biological testing.

Case Studies

Several studies have reported on the biological activity of this compound and its derivatives:

- Antiviral Efficacy : A study demonstrated that derivatives based on this structure could inhibit neuraminidase effectively, suggesting their potential use in treating influenza .

- Neuroprotective Properties : Other research has indicated that modifications to the pyrrolidine structure could enhance neuroprotective effects in models of neurodegenerative diseases .

Q & A

Q. What are the critical steps and catalysts in synthesizing (3S,4S)-1-Cbz-4-Methyl-pyrrolidine-3-carboxylic acid?

The synthesis typically involves multi-step protocols, including:

- Protection of the pyrrolidine nitrogen using a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group .

- Stereoselective alkylation at the 4-position, often requiring chiral auxiliaries or enantioselective catalysts (e.g., palladium complexes) to maintain the (3S,4S) configuration .

- Carboxylic acid formation via hydrolysis of ester intermediates under acidic (HCl) or basic conditions .

Key catalysts include palladium for cross-coupling reactions and cesium carbonate for deprotonation steps .

Q. Which spectroscopic methods are optimal for confirming stereochemical purity?

- NMR Spectroscopy : H and C NMR are critical for verifying stereochemistry. Coupling constants (e.g., ) and NOE correlations can distinguish (3S,4S) from other diastereomers .

- Chiral HPLC or SFC : These methods separate enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight and detects impurities, though it does not confirm stereochemistry .

Advanced Research Questions

Q. How can low yields in the final hydrolysis step be mitigated?

Low yields during ester-to-acid hydrolysis often arise from incomplete reaction or side-product formation. Strategies include:

- Optimizing reaction time and temperature : Prolonged heating (e.g., 17 hours at 93–96°C) with concentrated HCl improves conversion .

- Solvent selection : Polar aprotic solvents like DMF enhance solubility of intermediates, while water facilitates acid-catalyzed cleavage .

- Protecting group stability : Ensure the Cbz group remains intact under hydrolysis conditions; Boc may require milder acids .

Q. What experimental contradictions exist in reported synthetic routes, and how can they be resolved?

Discrepancies in reaction conditions (e.g., temperature ranges for cyclization) may stem from:

- Batch vs. flow chemistry : Small-scale reactions (e.g., 1 L flasks) may exhibit variability in heat distribution versus automated systems .

- Catalyst lot variability : Palladium sources (e.g., Pd(OAc) vs. Pd/C) can influence reaction efficiency .

To resolve contradictions, replicate protocols with rigorous control of variables (temperature, catalyst purity) and report detailed characterization data .

Q. How does stereochemical configuration impact biological activity?

The (3S,4S) configuration is critical for:

- Receptor binding : Enantiomers may exhibit divergent affinities for targets like enzymes or GPCRs. For example, analogous pyrrolidine derivatives show reduced activity in non-natural configurations .

- Metabolic stability : Stereochemistry influences susceptibility to esterases or cytochrome P450 enzymes, as seen in related compounds with trifluoromethyl groups .

In vitro assays (e.g., enzyme inhibition or cell viability studies) should compare enantiomers to validate structure-activity relationships .

Q. What strategies enable enantiomer separation during synthesis?

- Chiral resolution : Use of diastereomeric salt formation with chiral acids (e.g., tartaric acid) .

- Kinetic resolution : Enzymatic catalysis (lipases or esterases) selectively hydrolyzes one enantiomer .

- Chromatography : Preparative chiral HPLC with columns like Chiralpak IA/IB achieves >99% enantiomeric excess .

Methodological and Application-Oriented Questions

Q. How is this compound utilized as a building block in drug discovery?

- Peptidomimetics : The rigid pyrrolidine scaffold mimics proline in bioactive peptides, enhancing metabolic stability .

- Kinase inhibitors : Functionalization at the 3-carboxylic acid position (e.g., amidation) generates analogs targeting ATP-binding pockets .

- Prodrug development : Esterification of the carboxylic acid improves bioavailability, as demonstrated in fluorophenyl derivatives .

Q. What are the stability considerations for long-term storage?

- Degradation pathways : Hydrolysis of the Cbz group under acidic conditions or oxidation of the methyl group .

- Storage recommendations : Store at –20°C under inert atmosphere (N or Ar) in amber vials to prevent light-induced decomposition .

Regular HPLC-MS monitoring detects degradation products, ensuring batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.